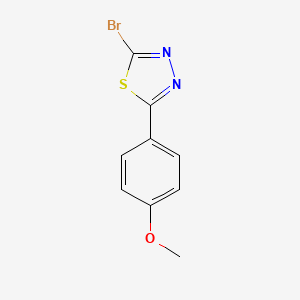

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine derivatives, incorporating 1,3,4-thiadiazole units, demonstrated their potential in photodynamic therapy for cancer treatment due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers, indicating the compound's relevance in developing therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Several studies have synthesized derivatives of 1,3,4-thiadiazole and tested them for antimicrobial activities. Notably, compounds containing 1,3,4-thiadiazole showed significant antimicrobial properties against various bacterial and fungal strains. These studies underscore the compound's potential in developing new antibacterial and antifungal agents, offering promising avenues for treating infections (Bharti, Nath, Tilak, & Singh, 2010).

Corrosion Inhibition

The compound's derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has been investigated as a corrosion inhibitor for mild steel in acidic environments. The study reported approximately 98% protection, highlighting the compound's effectiveness as a mixed-kind inhibitor. This application is crucial for industries looking to prevent metal degradation, underscoring the compound's utility beyond biomedical applications (Attou et al., 2020).

Direcciones Futuras

The future directions for research on “2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, organic synthesis, and materials science could be investigated .

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole may also interact with various biological targets.

Mode of Action

Bromine-containing compounds often participate in nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

Biochemical Pathways

It’s worth noting that bromine-containing compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This suggests that this compound could potentially be involved in similar biochemical transformations.

Pharmacokinetics

A compound with a similar structure, 2-bromo-5-methoxyphenol, has been reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . . These properties suggest that this compound may also have good bioavailability.

Result of Action

Given its potential to participate in nucleophilic substitution reactions and Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of new carbon-carbon bonds within biological systems.

Action Environment

The stability and reactivity of similar bromine-containing compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Propiedades

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJMDWGXEYTNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)

![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)

![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)